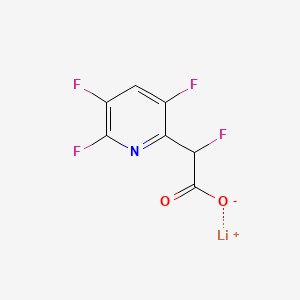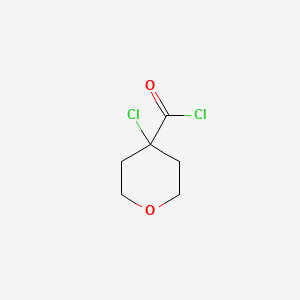![molecular formula C14H16BrNO4 B13621676 5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
准备方法
The synthesis of 5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid typically involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by bromination at the 5-position. One common synthetic route includes the use of tert-butyl chloroformate for Boc protection and N-bromosuccinimide (NBS) for bromination . The reaction conditions often involve the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with various aryl or vinyl groups using palladium catalysts and boronic acids.
科学研究应用
5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid has several applications in scientific research:
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid largely depends on its derivatives and the context in which it is used. In medicinal chemistry, indole derivatives often interact with various molecular targets, including enzymes, receptors, and ion channels. The Boc protection group can be removed under acidic conditions to reveal the active indole moiety, which can then interact with biological targets .
相似化合物的比较
Similar compounds to 5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid include:
1-Boc-5-bromoindoline: This compound also features a Boc-protected indole with a bromine atom at the 5-position, but it differs in the saturation of the indole ring.
5-Bromoindole: Lacks the Boc protection and is more reactive due to the free indole nitrogen.
N-Boc-5-bromoindole: Similar in structure but with different substitution patterns on the indole ring.
These compounds share similar reactivity patterns but differ in their specific applications and the ease with which they can be further modified.
属性
分子式 |
C14H16BrNO4 |
|---|---|
分子量 |
342.18 g/mol |
IUPAC 名称 |
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-6-carboxylic acid |
InChI |
InChI=1S/C14H16BrNO4/c1-14(2,3)20-13(19)16-5-4-8-6-10(15)9(12(17)18)7-11(8)16/h6-7H,4-5H2,1-3H3,(H,17,18) |
InChI 键 |
GNAAEHDXFPWCAV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)

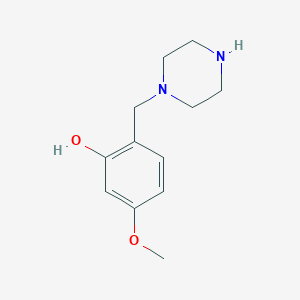

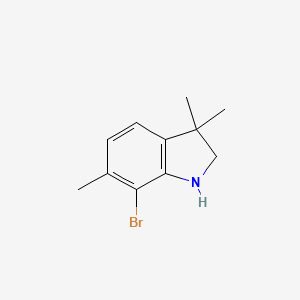
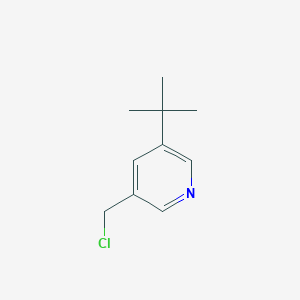
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
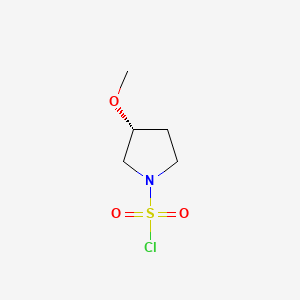
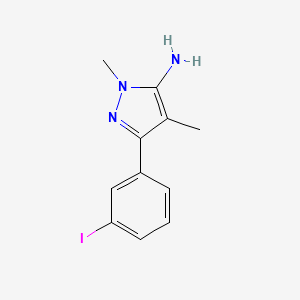
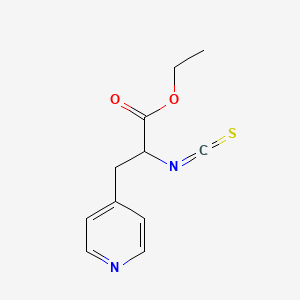
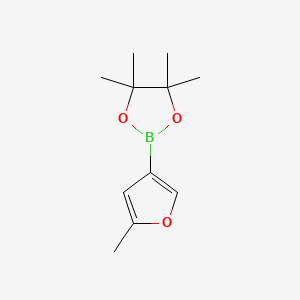
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
